molecular formula C2H7ClN2O B555832 Glycinamide hydrochloride CAS No. 1668-10-6

Glycinamide hydrochloride

Cat. No. B555832
CAS RN: 1668-10-6
M. Wt: 110.54 g/mol
InChI Key: WKNMKGVLOWGGOU-UHFFFAOYSA-N
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Description

Glycinamide hydrochloride is the hydrochloride salt of glycinamide, which is the amide derivative of the amino acid glycine . It is a water-soluble, white solid . It is useful in cell culture work due to its pKa near the physiological pH (8.20 at 20°C) . It is also used as a pharmaceutical intermediate and in organic synthesis .


Synthesis Analysis

Glycinamide can be prepared by treating the amino acid ester with ammonia . A simplified method of preparation of alpha amino acid amides has been reported . A specific method for the synthesis of glycinamide hydrochloride involves the reaction of aminoacetonitriles hydrochloride with Virahol .


Molecular Structure Analysis

The molecular formula of glycinamide hydrochloride is C2H7ClN2O . The molecular weight is 110.54 g/mol . The IUPAC name is 2-aminoacetamide;hydrochloride . The InChI is 1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H .


Chemical Reactions Analysis

Glycinamide hydrochloride is a reagent used in the synthesis of glycineamide ribonucleotide, an intermediate in de novo purine biosynthesis . It has been used in the C(sp3)-H arylation of 2-methylbenzaldehydes .


Physical And Chemical Properties Analysis

Glycinamide hydrochloride is a water-soluble, white solid . It has a pKa near the physiological pH (8.20 at 20°C), making it useful in cell culture work . Its ΔpKa/°C is -0.029 and it has a solubility in water at 0 °C of 6.4 M .

Scientific Research Applications

Skin Depigmentation

Glycinamide hydrochloride demonstrated potential in skin depigmentation. It showed significant reduction in melanin index and increase in skin lightness without causing skin irritation, suggesting its use in managing skin hyperpigmentation (Boo et al., 2020).

Chemical Synthesis

This compound serves as a transient directing group in chemical synthesis, particularly in the C(sp3)−H arylation of 2-methylbenzaldehydes, aiding in the efficient synthesis of various functional group-bearing compounds (Wen & Li, 2020).

Supramolecular Polymer Hydrogel

Glycinamide hydrochloride is key in creating supramolecular polymer hydrogels with properties like mechanical strength, stability, thermoplastic processability, and self-healing abilities, due to its hydrogen-bonded crosslinking effect (Dai et al., 2015).

Gas Phase Analysis

Its successful generation in the gas phase for microwave spectrum analysis suggests its significance in understanding molecular structures and potentially for future identifications in the interstellar medium (Alonso et al., 2018).

Quality Control

Food Quality and Preference Studies

It was used in ad libitum preference studies for salting chicken broth, providing insights into taste preferences and sensory analysis (Pangborn & Braddock, 1989).

Structural and Magnetic Studies

Glycinamide hydrochloride plays a role in synthesizing and characterizing molecular structures and assessing magnetic properties in compounds of Co, Ni, and Cu (Vušak et al., 2019).

Pharmaceutical Applications

The compound's derivatives, such as Poly Ethoxy Ethyl Glycinamide dendrimers, are designed for pharmaceutical applications, demonstrating high stability, low toxicity, and suitability for drug candidate development (Toms et al., 2016).

Collagen Production and Wound Healing

A combination of glycinamide and ascorbic acid was found to synergistically promote collagen production and enhance wound healing in human dermal fibroblasts (Lee & Boo, 2022).

Safety And Hazards

Glycinamide hydrochloride should be handled with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest . If swallowed, seek immediate medical assistance . Keep in a dry, cool, and well-ventilated place and keep the container tightly closed . It is incompatible with strong oxidizing agents .

Future Directions

Glycinamide hydrochloride has been suggested to have great potential in the control of skin hyperpigmentation . This indicates potential future directions in dermatological applications .

properties

IUPAC Name

2-aminoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c3-1-2(4)5;/h1,3H2,(H2,4,5);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNMKGVLOWGGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60937242
Record name 2-Aminoethanimidic acid--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60937242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Glycinamide hydrochloride

CAS RN

1668-10-6
Record name Glycinamide hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycinamide hydrochloride
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Record name 2-Aminoethanimidic acid--hydrogen chloride (1/1)
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Record name Glycinamide hydrochloride
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Record name Glycinamide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
606
Citations
YC Boo, DJ Jo, CM Oh, SY Lee, YM Kim - Biomedicines, 2020 - mdpi.com
… 10% glycinamide hydrochloride and a control product of the same formulation without glycinamide hydrochloride … , but not the control product contained glycinamide hydrochloride. The …
Number of citations: 9 www.mdpi.com
G Villetti, M Bergamaschi, F Bassani, PT Bolzoni… - … of Pharmacology and …, 2003 - ASPET
N-(2-Indanyl)-glycinamide hydrochloride (CHF3381) is a novel low-affinity, noncompetitive N-methyl-d-aspartate receptor antagonist. The current study compared the antinociceptive …
Number of citations: 104 jpet.aspetjournals.org
F Wen, Z Li - Synthetic Communications, 2020 - Taylor & Francis
… In this paper, we report an efficient transient directing group reagent, glycinamide hydrochloride… To the best of our knowledge, glycinamide hydrochloride has never been described as a …
Number of citations: 5 www.tandfonline.com
M Sternberg, D Cornelius, N Eberts… - … aspects of salt …, 1980 - books.google.com
… In actual use, glycinamide hydrochloride could be sprinkled on prepared foods or be mixed in before food preparation. Complete recovery of glycinamide hydrochloride was found after …
Number of citations: 6 books.google.com
S Sussan, A Dagan, M Bialer - Epilepsy research, 1999 - Elsevier
… To a solution of 2 g (11.4 mmol) of N-(tert-butoxycarbonyl)- glycine (Boc-glycine) and 1.26 g (22.8 mmol) of glycinamide hydrochloride in 100 ml of DMF at neutral pH, 3.54 g (17.1 mmol…
Number of citations: 27 www.sciencedirect.com
G Acosta, VM Chapela - Journal of inclusion phenomena, 1985 - Springer
… and glycinamide hydrochloride. At the same time the observation that glycinamide hydrochloride … at 80~ and also at 140~ Glycinamide hydrochloride was assumed to be identical to the …
Number of citations: 1 link.springer.com
H Pan, Z Xu, Z Wei, X Liu, M Xu, C Zong… - … Applied Materials & …, 2022 - ACS Publications
… To reduce this defect, the double cross-linked product of glycinamide hydrochloride modified poly(acrylic acid) (PAG) and epoxidized natural rubber (ENR) was developed as a water-…
Number of citations: 11 pubs.acs.org
M Graf, K Karaghiosoff, P Mayer… - … für anorganische und …, 2013 - Wiley Online Library
… Reactions of complexes [{M(μ-Cl)(ptpy) 2 } 2 ] (M = Rh, 1; M = Ir, 2; ptpy = 2-(p-tolyl)pyridinato) with glycinamide hydrochloride in methanol/dichloromethane in the presence of sodium …
Number of citations: 6 onlinelibrary.wiley.com
D Vušak, N Smrečki, B Prugovečki, I Đilović, I Kirasić… - RSC …, 2019 - pubs.rsc.org
… ), [CuCl 2 (HL) 2 ] (3a), [CuBr 1.3 Cl 0.7 (HL) 2 ] (3b) and {[Cu(HL) 2 ] 2 [Cu 2 I 6 ]} n (3c), as well as glycinamide hydroiodide (H 2 LI) and a new polymorph of glycinamide hydrochloride (…
Number of citations: 6 pubs.rsc.org
KV Namyatova - Молодежный инновационный вестник, 2020 - new.vestnik-surgery.com
… Free glycinamide was isolated by reaction of glycinamide hydrochloride and sodium bicarbonate in an aqueous medium. Thanks to this reaction, it became possible to synthesize new …
Number of citations: 0 new.vestnik-surgery.com

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